4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine
Overview
Description
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs targeting various conditions such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
One study suggests that imidazole derivatives can have antiproliferative activities, which could imply an effect on cell growth and division pathways .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents could suggest that its action and stability might be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as mTOR, by binding to their active sites and preventing substrate access . This inhibition leads to downstream effects on cellular processes, including reduced protein synthesis and altered metabolic pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can induce sustained changes in cellular function, such as prolonged activation of stress response pathways and persistent alterations in gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as enhanced antioxidant activity and improved cellular resilience to stress . At higher doses, it can lead to toxic effects, including oxidative damage and impaired cellular function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake and accumulation in target cells, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, ensuring its proper localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-methylimidazole with a suitable pyridine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Both the imidazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)pyridine: Lacks the methyl group on the imidazole ring.
2-(1H-imidazol-1-yl)pyridine: The imidazole ring is attached at a different position on the pyridine ring.
4-(2-methyl-1H-imidazol-1-yl)benzene: The pyridine ring is replaced with a benzene ring.
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the imidazole ring can also affect its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-12-4-5-13(7)9-2-3-11-6-8(9)10/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUWIKLEKQXBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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